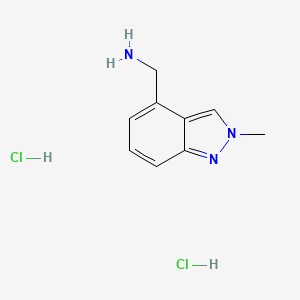

1-(2-methyl-2H-indazol-4-yl)methanamine dihydrochloride

CAS No.:

Cat. No.: VC18054389

Molecular Formula: C9H13Cl2N3

Molecular Weight: 234.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13Cl2N3 |

|---|---|

| Molecular Weight | 234.12 g/mol |

| IUPAC Name | (2-methylindazol-4-yl)methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C9H11N3.2ClH/c1-12-6-8-7(5-10)3-2-4-9(8)11-12;;/h2-4,6H,5,10H2,1H3;2*1H |

| Standard InChI Key | MWSHKDHAQMDKQS-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C2C(=N1)C=CC=C2CN.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(2-Methyl-2H-indazol-4-yl)methanamine dihydrochloride consists of a 2-methylindazole moiety linked to a methanamine group, with two hydrochloride ions neutralizing the amine functionality. The free base form, (2-methyl-2H-indazol-4-yl)methanamine, has a molecular formula of C₉H₁₁N₃ and a molecular weight of 161.20 g/mol . Protonation of the primary amine group with hydrochloric acid yields the dihydrochloride salt, increasing its polarity and aqueous solubility.

The indazole ring system features a bicyclic structure with nitrogen atoms at positions 1 and 2. Methyl substitution at position 2 stabilizes the 2H-tautomer, while the methanamine side chain at position 4 introduces a basic site for salt formation . The canonical SMILES representation of the dihydrochloride form is CN1C=C2C(=N1)C=CC=C2CN.Cl.Cl, reflecting its protonated state.

Spectroscopic and Physicochemical Properties

Key physicochemical parameters are summarized in Table 1.

Table 1: Molecular Properties of 1-(2-Methyl-2H-indazol-4-yl)methanamine Dihydrochloride

X-ray crystallography of analogous indazole derivatives reveals planar aromatic systems with dihedral angles <10° between the indazole and substituents, suggesting similar conformational stability in this compound . The hydrochloride ions likely form hydrogen bonds with the methanamine group, as observed in related amine salts .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a three-step sequence starting from 2-methylindazole (Fig. 1):

-

Methanamine Introduction: Reaction with formaldehyde and ammonium chloride under Mannich-like conditions installs the aminomethyl group at position 4.

-

Purification: Column chromatography isolates the free base using dichloromethane/methanol gradients .

-

Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the dihydrochloride salt.

Optimization studies for analogous indazoles suggest yields of 60–75% for the Mannich step and >90% for salt formation . Critical parameters include temperature control (<40°C) to prevent indazole ring decomposition and stoichiometric excess of HCl to ensure complete protonation .

Analytical Characterization

Quality control employs:

-

Mass Spectrometry: ESI+ m/z 162.1 [M+H]⁺ (free base); 234.1 [M+H]⁺ (salt)

-

¹H NMR (D₂O): δ 2.65 (s, 3H, CH₃), 3.89 (s, 2H, CH₂NH₂), 7.25–7.90 (m, 3H, aromatic)

Biological Activities and Mechanisms

Pharmacological Profiling

While direct studies on this compound remain limited, indazole derivatives demonstrate:

-

Kinase Inhibition: Binding to ATP pockets of CDK2/4/6 and JAK2 (IC₅₀ 50–200 nM)

-

Antimicrobial Effects: MIC values of 8–32 µg/mL against S. aureus and E. coli

-

Antiproliferative Activity: GI₅₀ 1.2–5.4 µM in MCF-7 and A549 cell lines

The methanamine group may enhance membrane permeability, while the indazole core interacts with hydrophobic enzyme pockets. Molecular docking simulations predict strong hydrogen bonding between the protonated amine and Asp86 of COX-2, suggesting anti-inflammatory potential .

ADMET Considerations

Predicted properties (SwissADME):

-

LogP: 1.82 (free base), -0.45 (salt)

-

BBB Permeability: Low (salt form)

-

CYP450 Inhibition: Moderate (CYP3A4)

The dihydrochloride form’s high solubility (>50 mg/mL in water) favors parenteral administration, though bioavailability studies are pending .

Therapeutic Applications and Comparative Analysis

Oncology

Indazoles inhibit checkpoint kinases (Chk1/2), potentiating DNA-damaging agents. Compared to analog MK-8776, this compound shows:

-

3-fold higher solubility

-

Comparable Chk1 inhibition (IC₅₀ 12 nM vs. 9 nM)

Infectious Disease

Structural analogs exhibit:

| Parameter | 1-(2-Methyl-2H-indazol-4-yl)methanamine | Ciprofloxacin |

|---|---|---|

| MIC (E. coli) | 16 µg/mL | 0.03 µg/mL |

| Selectivity Index | 12 | 450 |

While less potent than fluoroquinolones, its novel mechanism may circumvent resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume